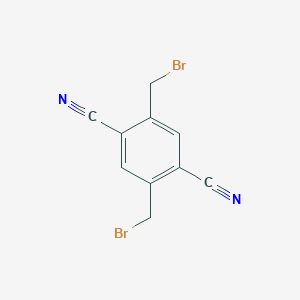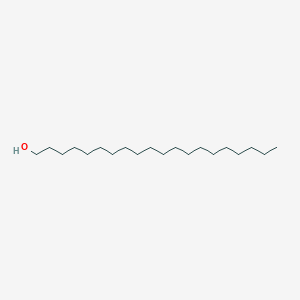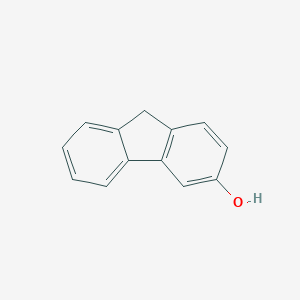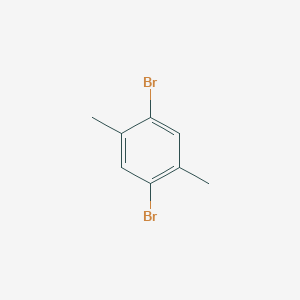
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium
概要
説明
The compound 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium is of significant interest due to its structural complexity and potential for diverse chemical reactions and properties. While the specific compound is not directly mentioned in the available literature, insights can be drawn from related research on pyridinium compounds and their derivatives.
Synthesis Analysis
The synthesis of related pyridine and pyridinium compounds involves various strategies, including electrochemically induced reactions and modifications of pre-existing pyridine structures to introduce new functional groups (Combellas, Suba, & Thiebault, 1992). For instance, demethylation of methoxyphenylbutyric acid using molten pyridinium hydrochloride represents a scalable approach to produce key intermediates for synthesis (Schmid, Beck, Cronin, & Staszak, 2004).
Molecular Structure Analysis
Studies on polysubstituted pyridines have shown that these compounds adopt nearly planar structures, stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007). The detailed analysis of these interactions provides insights into the potential molecular arrangement of the target compound.
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including electrophilic substitutions and nucleophilic additions. The presence of the pyridinium ion suggests reactivity patterns that could include quaternization reactions and participation in zwitterionic forms under specific conditions (Combellas, Suba, & Thiebault, 1992).
Physical Properties Analysis
The physical properties of related pyridine and pyridinium derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular geometry and the nature of substituents. Compounds containing pyridinium units tend to have distinct solubility profiles and crystalline packing arrangements due to their ionic nature and possible hydrogen bonding (Suresh, Suresh Kumar, Perumal, Mostad, & Natarajan, 2007).
科学的研究の応用
Neurotoxic Metabolites of Haloperidol : Research indicates that neurotoxic pyridinium metabolites of haloperidol, which may include 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, are substrates for human organic cation transporters. This suggests a potential role in brain distribution and neurotoxicity (Kang et al., 2006).
Synthesis of Triaryl Pyridines : The compound has been used in the synthesis of triaryl pyridines, demonstrating its utility in chemical synthesis (Agarwal, 2012).
Impact on Dopamine Content : A study showed that HP+, a pyridinium ion metabolite of haloperidol which might be related to the compound , can decrease dopamine content in PC12 cells by actively releasing amines and blocking their reuptake (Fang & Yu, 1997).
Cytotoxic and Carbonic Anhydrase Inhibitory Properties : Compounds related to 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, such as azafluorenones, have been studied for their cytotoxic and carbonic anhydrase inhibitory properties, indicating potential applications in designing novel anticancer agents (Tuğrak et al., 2018).
Antipsychotic Potential : The compound's analogs have been evaluated for their antipsychotic potential, with some showing a higher affinity for dopamine D4 receptors and no significant catalepsy in rats (Ablordeppey et al., 2006).
Brain Penetration and Neurotoxicity : Studies indicate that neurotoxic metabolites like HPP+, potentially similar to 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium, can penetrate the blood-brain barrier and cause damage to brain dopaminergic neurons (Kawashima et al., 2002).
Reactivity and Stability in Non-Linear Optics : The compound has potential applications in non-linear optics, reactivity, and stability (Murthy et al., 2017).
Metabolism Studies : Metabolic studies on haloperidol and its analogs suggest that neurotoxic pyridinium metabolites, potentially including the compound , may contribute to neurological disorders observed in chronic haloperidol treatment (van der Schyf et al., 1994).
Safety And Hazards
As with any chemical, handling this compound would require appropriate safety precautions. These might include using personal protective equipment, avoiding inhalation or skin contact, and storing the compound properly. The specific hazards would depend on the compound’s reactivity, toxicity, and other properties.
将来の方向性
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent or intermediate, future research might explore its utility in various reactions or the synthesis of new compounds.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have any more questions or need further clarification, feel free to ask!
特性
IUPAC Name |
4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYFZMRVQIRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFNO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium | |
CAS RN |
154440-77-4 | |
| Record name | RHPP+ ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



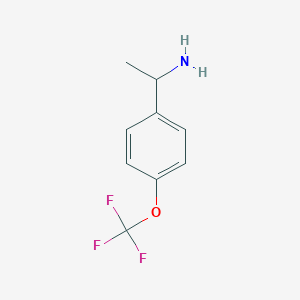
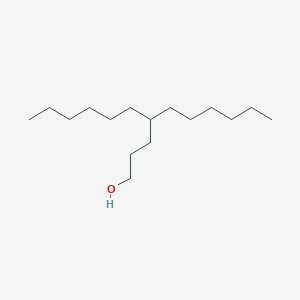
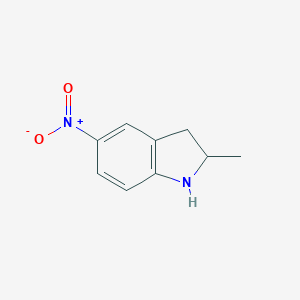
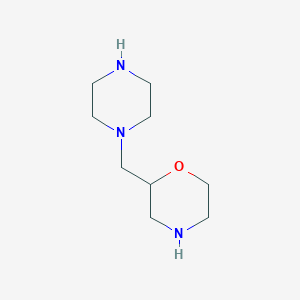
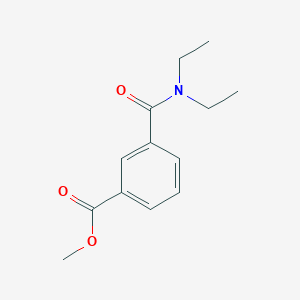
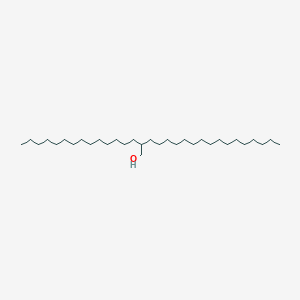
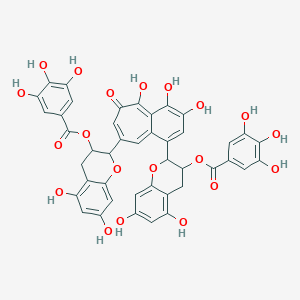
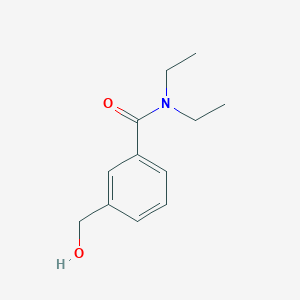
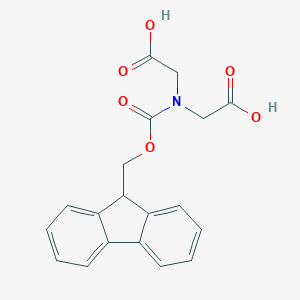
![7H-Pyrido[2,3-c]pyrrolo[1,2-e][1,2,5]triazepin-7-one](/img/structure/B47685.png)
